2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide
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Overview
Description
2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide is a versatile organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a cyano group, a dimethylamino group, and an isopropyl group attached to a prop-2-enamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide typically involves the reaction of cyanoacetamide derivatives with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable solvent such as toluene . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dimethylamino group is replaced by other nucleophiles.
Condensation Reactions: The active hydrogen on the C-2 position allows it to undergo condensation reactions with various carbonyl compounds to form heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydroxylamine, hydrazine, and guanidine . These reactions are typically carried out under basic conditions, often using triethylamine as a catalyst .
Major Products Formed
The major products formed from the reactions of this compound include isoxazole, pyrazole, and pyrimidine derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their structure and function. This modulation can result in various biochemical and physiological effects, such as anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide include:
- 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide
- 2-Cyano-3-(dimethylamino)prop-2-ene thioamide
- N,N’-(1,4-phenylene)bis(2-cyano-3-(dimethylamino)acrylamide)
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific research applications .
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-cyano-3-(dimethylamino)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C9H15N3O/c1-7(2)11-9(13)8(5-10)6-12(3)4/h6-7H,1-4H3,(H,11,13) |
InChI Key |
UGAXIQPEPITUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=CN(C)C)C#N |
Origin of Product |
United States |
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